N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide
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Overview
Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide are currently unknown. The compound is a derivative of piperidine, a six-membered heterocyclic amine that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been associated with a wide range of biological activities . .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with 3-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(4-(3-hydroxypiperidin-1-yl)phenyl)-3-methylbutanamide.
Reduction: Formation of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclohex-3-enecarboxamide
Uniqueness
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the butanamide moiety differentiates it from other piperidine derivatives, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)11-17(20)18-14-6-8-15(9-7-14)19-10-4-5-16(12-19)21-3/h6-9,13,16H,4-5,10-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJARMPPJAPPWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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